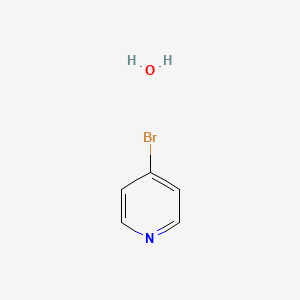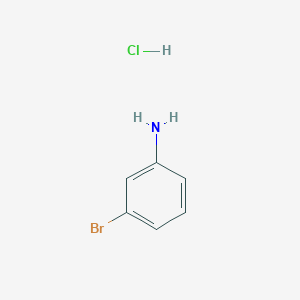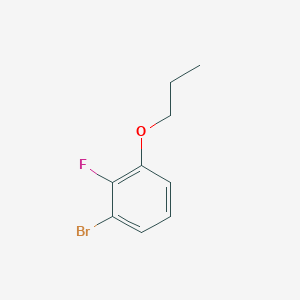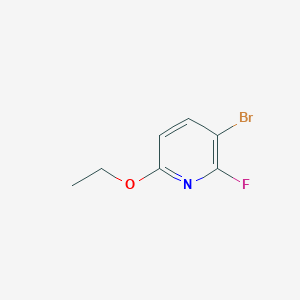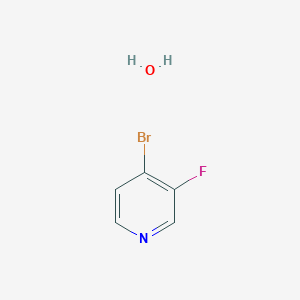
4-Bromo-3-fluoropyridine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoropyridine hydrate is a chemical compound with the molecular formula C5H3BrFN·H2O It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are substituted by bromine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoropyridine hydrate typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 4-chloro-3-fluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using suitable halogenating agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product. The final product is often purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoropyridine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for introducing fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid derivative .
科学的研究の応用
4-Bromo-3-fluoropyridine hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-3-fluoropyridine hydrate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-3-fluoropyridine: Similar in structure but with a chlorine atom instead of bromine.
3,4-Difluoropyridine: Contains two fluorine atoms at positions 3 and 4.
4-Bromo-3-chloropyridine: Contains bromine and chlorine atoms at positions 4 and 3, respectively.
Uniqueness
4-Bromo-3-fluoropyridine hydrate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and drug development .
特性
IUPAC Name |
4-bromo-3-fluoropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCDCJACNKGZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

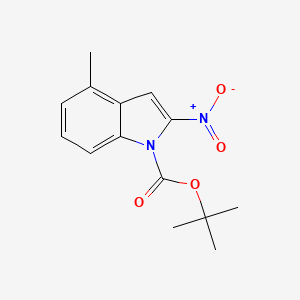
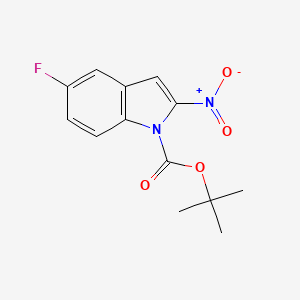
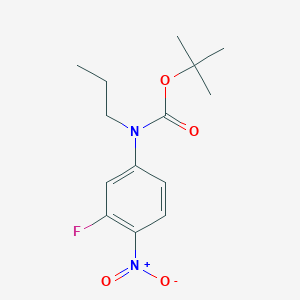
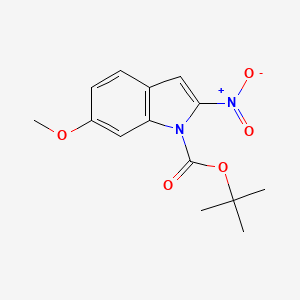
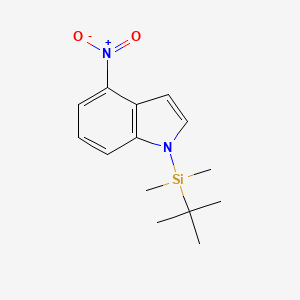
![N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8031059.png)
![N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031069.png)
![N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031080.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-nitro-1H-indole-1-carboxylate](/img/structure/B8031087.png)
